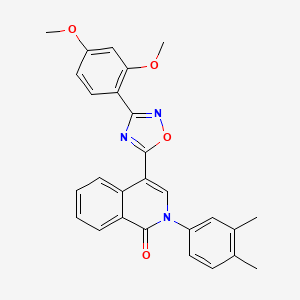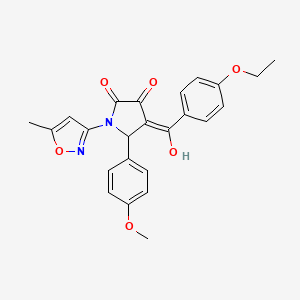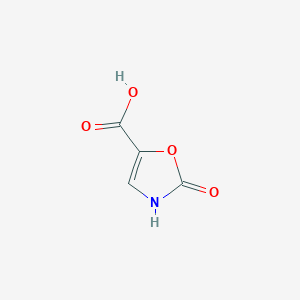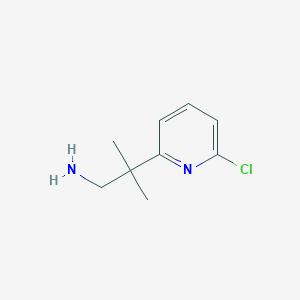
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been studied extensively for its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer.
作用機序
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide works by selectively inhibiting JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the activation of T cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the suppression of pro-inflammatory cytokine production, the inhibition of T cell activation, the prevention of transplant rejection, and the inhibition of cancer cell growth and proliferation. However, this compound also has some limitations, including the potential for adverse effects, such as an increased risk of infections, lymphoma, and other malignancies.
実験室実験の利点と制限
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide has several advantages for lab experiments, including its potency and selectivity for JAK3, its ability to inhibit the activation of T cells, and its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer. However, this compound also has some limitations, including the potential for adverse effects, the need for careful dosing and monitoring, and the need for further research to fully understand its mechanisms of action and potential therapeutic applications.
将来の方向性
There are several future directions for research on N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide, including:
1. Further studies on the mechanisms of action of this compound and its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer.
2. Development of more potent and selective JAK3 inhibitors with fewer adverse effects.
3. Combination therapy with this compound and other immunomodulatory agents for the treatment of autoimmune diseases, transplant rejection, and cancer.
4. Studies on the long-term safety and efficacy of this compound in clinical trials.
5. Development of new methods for the synthesis of this compound and other JAK3 inhibitors.
Overall, this compound is a promising therapeutic agent with potential applications in autoimmune diseases, transplant rejection, and cancer. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications, as well as to develop more potent and selective JAK3 inhibitors with fewer adverse effects.
合成法
The synthesis of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide involves several steps, starting from commercially available starting materials. The key step involves the condensation of 2,5-dimethylfuran-3-carboxylic acid with furan-2-ylmethanol in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to form the corresponding ester. The ester is then hydrolyzed to the carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with the amine, 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine, to form the final product, this compound.
科学的研究の応用
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer. In autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis, this compound has been shown to reduce the production of pro-inflammatory cytokines and suppress the activation of T cells. In transplant rejection, this compound has been shown to prevent the rejection of transplanted organs by inhibiting the activation of T cells. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the signaling pathways of cytokines that promote cell growth and survival.
特性
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10-8-13(11(2)21-10)15(18)17-9-16(19,12-5-6-12)14-4-3-7-20-14/h3-4,7-8,12,19H,5-6,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEVMTZSZPBAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2CC2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2426025.png)

![3,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2426028.png)

![(E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2426030.png)
![1-[4-Methoxy-3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2426033.png)


![3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2426037.png)
![N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426038.png)
![7-Fluoro-2-methyl-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2426041.png)


![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2426047.png)